Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS No.: 853109-70-3
Cat. No.: VC3797063
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853109-70-3 |
|---|---|
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-4-15-10(14)7-5-12(3)9(13)6(2)8(7)11/h5H,4H2,1-3H3 |
| Standard InChI Key | LRPZMBUONONUPF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C |
| Canonical SMILES | CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at the 1-, 4-, 5-, and 6-positions. Key structural elements include:
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1-Position: A methyl group (-CH₃) attached to the nitrogen atom.
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4-Position: A chlorine atom (-Cl) contributing to electrophilic reactivity.
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5-Position: A second methyl group (-CH₃).
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6-Position: A ketone group (=O) in conjugation with the ring.
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3-Position: An ethyl ester (-COOCH₂CH₃) enhancing solubility and reactivity in nucleophilic acyl substitution .
The SMILES notation CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C and IUPAC name ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate unambiguously define its structure.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₃ | |
| Molecular Weight | 229.66 g/mol | |
| Exact Mass | 229.051 Da | |
| PSA (Polar Surface Area) | 48.3 Ų | |
| LogP (Partition Coefficient) | 1.52 |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves chlorination of ethyl 1,6-dihydro-4-hydroxy-1,5-dimethyl-6-oxopyridine-3-carboxylate . This reaction typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents under reflux conditions. The mechanism proceeds via nucleophilic displacement of the hydroxyl group by chloride, facilitated by the electron-withdrawing ketone and ester groups.
Table 2: Representative Synthesis Protocol
Scalability and Industrial Production
Bayer Pharma AG’s patent (WO2013/178581 A1) highlights its use in multigram-scale syntheses, emphasizing reproducibility and purity ≥95% . Critical process controls include moisture exclusion (to prevent ester hydrolysis) and precise stoichiometry to minimize byproducts.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C; no melting point reported .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) . Limited solubility in water (LogP = 1.52) .
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Hazard Classification: Irritant (Xi) ; requires handling in ventilated environments with PPE .
Table 3: Physicochemical Profile
| Property | Value/Observation | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | Not reported | |
| Flash Point | Not reported | |
| Storage | 2–8°C, desiccated |
Applications in Pharmaceutical Research
Drug Intermediate
The compound’s chloro and ester groups make it a versatile precursor for:
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Antimicrobial Agents: Functionalization at the 4-position enables synthesis of quinolone analogs .
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Neurological Therapeutics: Incorporation into acetylcholinesterase inhibitors for Alzheimer’s disease .
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Anti-Inflammatory Compounds: Scaffold for COX-2 selective inhibitors .
Case Study: Bayer Pharma’s Patent
In WO2013/178581 A1 , the compound is intermediate in synthesizing kinase inhibitors targeting oncology pathways. Structural modifications at the 3-carboxylate group enhance binding affinity to ATP pockets in target enzymes .
| Supplier | Purity | Price (1g) | Source |
|---|---|---|---|
| Accela | ≥95% | $508.00 | |
| VulcanChem | >97% | $774.47 | |
| American Custom Chemicals | 95% | $504.83 |
Regulatory Compliance
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